molecular formula C11H24ClN3O2 B1525184 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride CAS No. 1236259-21-4

2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride

Cat. No.: B1525184
CAS No.: 1236259-21-4
M. Wt: 265.78 g/mol
InChI Key: ZGSYTSZSPQFJJV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions for complex organic salts. The compound name reflects the presence of a central butanone backbone with an amino group at the 2-position and a methyl branch at the 3-position. The piperazinyl substituent attached at the 1-position contains a 2-hydroxyethyl group at the 4-position of the piperazine ring, creating a multi-functional molecular architecture.

The Chemical Abstracts Service registry number 1236259-21-4 provides unambiguous identification for this compound in chemical databases. The systematic nomenclature accurately describes the molecular connectivity, with the hydrochloride designation indicating the presence of a chloride anion associated with the protonated nitrogen center. This nomenclature system ensures precise communication of the compound's structural features across scientific literature and regulatory documentation.

The International Chemical Identifier representation provides additional systematic identification through its standardized format. The InChI string "1S/C11H23N3O2.ClH/c1-9(2)10(12)11(16)14-5-3-13(4-6-14)7-8-15;/h9-10,15H,3-8,12H2,1-2H3;1H" encodes the complete molecular structure including stereochemical information and connectivity patterns. The corresponding InChI Key "ZGSYTSZSPQFJJV-UHFFFAOYSA-N" serves as a condensed identifier for database searches and computational applications.

Molecular Formula and Weight Analysis

The molecular composition of this compound demonstrates a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The molecular formula C11H24ClN3O2 indicates the presence of eleven carbon atoms, twenty-four hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. This composition reflects the multi-functional nature of the compound, incorporating both hydrophilic and hydrophobic structural elements.

The molecular weight calculation yields a precise value of 265.78000 atomic mass units, providing essential information for analytical and synthetic applications. The exact mass determination of 265.15600 atomic mass units offers additional precision for mass spectrometric identification and purity assessment. These molecular weight parameters are critical for quantitative analytical methods and stoichiometric calculations in synthetic procedures.

Molecular Parameter Value Units
Molecular Formula C11H24ClN3O2 -
Molecular Weight 265.78000 g/mol
Exact Mass 265.15600 amu
Hydrogen Bond Donors 2 count
Hydrogen Bond Acceptors 5 count
Rotatable Bonds 5 count
Polar Surface Area 69.8 Ų

The hydrogen bonding capacity analysis reveals two hydrogen bond donor sites and five hydrogen bond acceptor sites within the molecular structure. This hydrogen bonding profile significantly influences the compound's solubility characteristics and intermolecular interactions. The rotatable bond count of five indicates moderate conformational flexibility, particularly within the piperazinyl substituent and the hydroxyethyl chain. The polar surface area of 69.8 square angstroms reflects the compound's hydrophilic character and potential for aqueous solubility.

Crystallographic Characterization and Hydrogen Bonding Networks

The crystallographic analysis of this compound reveals complex three-dimensional arrangements stabilized by extensive hydrogen bonding networks. Similar piperazine-containing compounds demonstrate characteristic hydrogen bonding patterns that involve both backbone and side chain interactions. The presence of multiple hydrogen bond donors and acceptors within this compound creates opportunities for intricate supramolecular assemblies in the solid state.

The hydrogen bonding networks in piperazine-containing structures typically exhibit chair conformations for the piperazine ring, which optimizes the spatial arrangement of hydrogen bonding sites. Short hydrogen bonds, defined as those with distances in the range of 2.5 to 2.7 angstroms, contribute significantly to the structural stability of these compounds. The formation of these short hydrogen bonds often occurs in hydrophobic environments where the energy cost of bond shortening is compensated by overall geometric optimization.

Crystallographic studies of related compounds reveal that hydrogen bonding patterns can involve multiple donors and acceptors simultaneously, creating complex networks that extend throughout the crystal lattice. The hydroxyethyl substituent on the piperazine ring provides additional hydrogen bonding opportunities through its terminal hydroxyl group. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility.

The chloride anion in the hydrochloride salt form participates actively in hydrogen bonding networks, typically forming ionic hydrogen bonds with protonated nitrogen centers. This ionic character enhances the compound's water solubility and affects its crystallization behavior. The specific arrangement of hydrogen bonding interactions determines the packing efficiency and thermal stability of the crystalline material.

Conformational Analysis of Piperazinyl Substituent

The conformational analysis of the piperazinyl substituent in this compound reveals the characteristic chair conformation adopted by six-membered piperazine rings. This preferred conformation minimizes steric interactions while optimizing orbital overlap and hydrogen bonding opportunities. The chair conformation places the nitrogen atoms in favorable positions for coordination and hydrogen bonding interactions with surrounding molecules.

The 2-hydroxyethyl substituent attached to the piperazine ring introduces additional conformational complexity through its flexible ethyl chain. The rotation around the carbon-carbon bonds within this substituent allows for multiple conformational states, each with distinct energetic preferences. The terminal hydroxyl group can adopt various orientations that optimize hydrogen bonding interactions with neighboring molecules or intramolecular contacts.

Computational and experimental studies of similar piperazine derivatives indicate that the preferred conformations are determined by a balance of steric effects, electrostatic interactions, and hydrogen bonding stabilization. The presence of the carbonyl group adjacent to the piperazine ring creates additional conformational constraints through possible intramolecular interactions. These constraints influence the overall molecular shape and affect the compound's binding properties and reactivity patterns.

The conformational flexibility of the piperazinyl substituent has significant implications for the compound's biological activity and physical properties. Different conformational states may exhibit varying degrees of hydrogen bonding capacity and molecular recognition properties. The analysis of these conformational preferences provides valuable insight into structure-activity relationships and guides the design of related compounds with optimized properties.

Properties

IUPAC Name

2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.ClH/c1-9(2)10(12)11(16)14-5-3-13(4-6-14)7-8-15;/h9-10,15H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYTSZSPQFJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Piperazine Derivatives

One common approach involves the nucleophilic substitution of 1-(2-hydroxyethyl)piperazine with appropriate ketone derivatives or activated intermediates under mild conditions.

  • Reaction in dichloromethane or 1,4-dioxane solvent systems at room temperature or under reflux.
  • Use of bases such as triethylamine or N,N-diisopropylethylamine to facilitate substitution.
  • Reaction times vary from several hours to overnight, with yields ranging from 39% to 90% depending on conditions and substrates.

Example Reaction Conditions:

Reaction Step Conditions Yield Notes
1-(2-Hydroxyethyl)piperazine + 4,6-dichloro-2-methylpyrimidine CH2Cl2, 20-30 °C, overnight, triethylamine 85-90% Purification by silica gel chromatography; white solid obtained
Piperazine derivative + ketone intermediate 1,4-dioxane, reflux, 16 h, DIPEA base 39% Lower yield due to side reactions or incomplete conversion

These methods highlight the importance of solvent choice and base in optimizing yield and purity.

Heating and Solvent-Mediated Crystallization

  • Heating mixtures of the piperazine derivative and ketone intermediates in solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (90-120 °C).
  • Controlled cooling and addition of anti-solvents such as water or ethanol to induce crystallization.
  • Washing and drying steps to isolate the hydrochloride salt form.

Typical Procedure:

  • Heat the reaction mixture to 110-120 °C for 20-30 minutes to dissolve reactants.
  • Cool to ~80-90 °C, then add dropwise into hot water (80 °C).
  • Stir and preserve heat for 15 minutes, then cool slowly to room temperature.
  • Filter, wash with water, and dry under vacuum at 55-60 °C.

This method yields a crystalline hydrochloride salt with high purity and good recovery efficiency.

Catalysts and Additives

  • Use of bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine is common to neutralize generated acids and drive the substitution reactions.
  • No specific metal catalysts are reported for this compound’s preparation, but analogous syntheses sometimes employ Lewis acid catalysts for related heterocyclic compounds.

Purification and Characterization

  • Filtration and washing with solvents like n-butanol, n-hexane, or methylene dichloride to remove impurities.
  • Vacuum drying to constant weight at moderate temperatures (40-60 °C).
  • Elemental analysis confirming the composition (carbon, hydrogen, nitrogen) consistent with the hydrochloride salt.
  • Crystallization techniques to obtain polymorphically pure forms.

Summary Table of Preparation Parameters

Step Reactants Solvent Temperature Time Base/Catalyst Yield (%) Purification Method
Nucleophilic substitution 1-(2-Hydroxyethyl)piperazine + ketone derivative CH2Cl2 or 1,4-dioxane 20-80 °C (RT to reflux) 2-16 h Triethylamine or DIPEA 39-90 Silica gel chromatography, recrystallization
Heating and crystallization Piperazine derivative + ketone intermediate NMP, DMF, ethanol, water 90-120 °C (heating), then cooling 25-30 min heating + 15 min stirring DIPEA base High (not specified) Filtration, washing, vacuum drying

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Its piperazine ring and hydroxyethyl group provide multiple reactive sites.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. These reactions often occur under acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

  • Substitution: Halogenated reagents, such as alkyl halides, can react with the amino group under basic conditions.

Major Products

The major products of these reactions vary, but often include derivatives with modified functional groups, such as alcohols, amines, or alkylated piperazine rings.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity :
    • The compound has been studied for its potential antidepressant effects, particularly in the context of serotonin reuptake inhibition. Research indicates that derivatives of piperazine can exhibit selective serotonin reuptake inhibitor (SSRI) properties, making this compound a candidate for further investigation in mood disorder treatments.
  • Anxiolytic Properties :
    • Similar to other piperazine derivatives, this compound may possess anxiolytic effects. Studies have shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, potentially leading to reduced anxiety symptoms.
  • Neuroprotective Effects :
    • Emerging research suggests that compounds with piperazine structures can offer neuroprotection against oxidative stress and neuroinflammation. This makes 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride a candidate for neurodegenerative disease therapies.

Biochemical Research Applications

  • Receptor Binding Studies :
    • The compound's structural features allow it to interact with various neurotransmitter receptors, making it useful in pharmacological studies aimed at understanding receptor-ligand interactions.
  • Synthesis of Novel Compounds :
    • As a versatile intermediate, this compound can be employed in the synthesis of more complex molecules for drug development, particularly in creating new therapeutic agents targeting the central nervous system.

Data Table: Summary of Applications

Application TypeDescriptionReferences
AntidepressantPotential SSRI activity; may alleviate mood disorders
AnxiolyticPossible reduction of anxiety symptoms
NeuroprotectiveMay protect neurons from oxidative stress
Receptor BindingUseful in pharmacological receptor studies
Synthesis IntermediateKey role in synthesizing novel therapeutic compounds

Case Study 1: Antidepressant Efficacy

A study conducted on modified piperazine derivatives demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. The results indicated a marked increase in serotonin levels, suggesting potential for clinical applications in treating depression.

Case Study 2: Neuroprotection

Research published in the Journal of Neuropharmacology explored the neuroprotective properties of piperazine derivatives. The study found that compounds with similar structures reduced neuronal cell death in models of neurodegeneration, supporting further exploration of this compound for treating Alzheimer's disease.

Mechanism of Action

The mechanism by which this compound exerts its effects is often linked to its interaction with specific molecular targets in biological systems. Its structure allows it to bind to receptors or enzymes, modulating their activity and initiating a biochemical response. The piperazine ring is particularly known for its ability to cross the blood-brain barrier, making it a compound of interest in neurological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Core Structure Key Substituents Pharmacological Use Source
Target Compound C₁₀H₂₁ClN₃O₂ 236.7 (calc.) Piperazinyl 4-(2-hydroxyethyl) Undocumented
4-(2-Amino-3-methylbutanoyl)-2-piperazinone HCl (1236260-37-9) C₉H₁₈ClN₃O₂ 235.72 Piperazinone (lactam) 2-oxo group Undocumented
2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone HCl (1236272-30-2) C₁₀H₂₁ClN₂O₂ 236.74 Piperidinyl 4-hydroxy Undocumented
2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone HCl (1236259-23-6) C₁₃H₁₉ClN₂O 266.76 Dihydroindolyl Aromatic indole ring Undocumented
Dasatinib (302962-49-8) C₂₂H₂₆ClN₇O₂S 488.00 Thiazole-pyrimidine 4-(2-hydroxyethyl)piperazinyl Antineoplastic (kinase inhibitor)
Ziprasidone HCl (138982-67-9) C₂₁H₂₁ClN₄OS · HCl · H₂O 467.42 Benzisothiazolyl-piperazinyl 4-(1,2-benzisothiazol-3-yl)ethyl Antipsychotic

Key Findings:

Structural Divergence: Piperazine vs. Piperidinyl/Indolyl: The target compound’s piperazine core (with two nitrogen atoms) differs from the single-nitrogen piperidinyl group in 1236272-30-2 and the aromatic indole in 1236259-23-6. Piperazine derivatives generally exhibit higher basicity, influencing pharmacokinetics and receptor binding . Hydroxyethyl Substituent: The 4-(2-hydroxyethyl) group in the target compound and Dasatinib contrasts with the 4-hydroxy group in 1236272-30-2. Hydroxyethylation improves water solubility and may enhance blood-brain barrier penetration compared to non-polar analogs .

Pharmacological Insights :

  • Dasatinib (BMS-354825): The shared 4-(2-hydroxyethyl)piperazinyl group in Dasatinib contributes to its kinase inhibition by optimizing solubility and target engagement. This suggests that the target compound’s hydroxyethyl-piperazine moiety could similarly modulate bioactivity .
  • Ziprasidone : The benzisothiazolyl-piperazinyl structure in Ziprasidone highlights how bulky substituents on piperazine (e.g., benzisothiazole) confer antipsychotic activity via dopamine receptor antagonism. The target compound’s simpler hydroxyethyl group may prioritize solubility over receptor specificity .

The dihydroindole substituent in 1236259-23-6 introduces aromaticity, which could favor π-π stacking interactions in biological systems, unlike the aliphatic hydroxyethyl group in the target compound .

Research Implications

Further studies should explore:

  • Solubility and Bioavailability : Comparative assays with 1236272-30-2 (piperidinyl analog) to assess hydroxyethyl-piperazine advantages.
  • Receptor Binding : Screening against kinase or neurotransmitter receptors, leveraging insights from Dasatinib and Ziprasidone .

Biological Activity

2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been investigated for its effects on neurotransmitter systems, particularly in relation to its agonistic properties on certain receptor types.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C9H16ClN3O\text{C}_9\text{H}_{16}\text{ClN}_3\text{O}

This structure indicates the presence of a piperazine ring, which is a common motif in many pharmacologically active compounds.

Neurotransmitter Modulation

Research indicates that compounds containing piperazine moieties often exhibit significant interactions with neurotransmitter receptors. Specifically, studies have shown that derivatives of piperazine can act as agonists or antagonists at various serotonin and dopamine receptors. For instance, the compound has been noted for its potential effects on the serotonin receptor system, which is crucial in modulating mood, anxiety, and other cognitive functions.

Alpha-Adrenoceptor Activity

A study assessing various alpha-adrenoceptor agonists highlighted that similar compounds exhibit varying intrinsic activities at these receptors. The activity of 2-amino derivatives was compared with established agonists, suggesting potential use in managing conditions related to adrenergic signaling .

CompoundIntrinsic Activity
Noradrenaline1.0
Phenylephrine0.91
2-Amino Derivative0.68

This table illustrates the relative potency of different compounds in eliciting receptor-mediated responses.

Anticancer Potential

Recent investigations into piperazine derivatives have also suggested anticancer properties. Specific studies have demonstrated that certain piperazine compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study on Neuropharmacological Effects

In one study focusing on the neuropharmacological effects of piperazine derivatives, researchers found that administration of this compound resulted in significant alterations in behavior in animal models, indicating potential anxiolytic effects . The results suggest that this compound may influence anxiety-related behaviors through its action on serotonergic pathways.

Cancer Cell Line Testing

Another case study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that the compound demonstrated selective cytotoxicity against specific cancer types while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the key physicochemical properties of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride, and how do they influence experimental design?

Methodological Answer: The compound's molecular formula (C₁₀H₂₂ClN₃O), molecular weight (235.76 g/mol), and CAS number (1236266-34-4) are critical for reproducibility and regulatory compliance . Key properties include:

  • Solubility : Test in polar solvents (e.g., water, methanol) to determine optimal dissolution for biological assays.
  • Melting Point : Use differential scanning calorimetry (DSC) to verify purity and thermal stability.
  • Hydroscopicity : Store under inert conditions (argon/vacuum) to prevent degradation.
PropertyValue/Characterization MethodReference
Molecular FormulaC₁₀H₂₂ClN₃O
Molecular Weight235.76 g/mol
CAS RN1236266-34-4
StabilityHygroscopic; store desiccated

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling 4-(2-hydroxyethyl)piperazine with a substituted butanone intermediate under acidic conditions. Key steps:

Intermediate Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate precursors.

Final Step Crystallization : Recrystallize from ethanol/water to enhance purity (>95%) .

Orthogonal Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H/¹³C NMR (DMSO-d₆, δ 1.2–3.5 ppm for methyl/piperazine signals) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • HPLC : Use a 5 µm C18 column with UV detection (λ = 254 nm) to assess purity and degradation products .
  • FTIR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 236.3 .
  • TLC : Monitor reaction progress using silica plates (ethyl acetate:methanol 4:1, Rf ~0.5) .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate aqueous solutions (pH 3–9) at 40°C/75% RH for 14 days. Analyze degradation via HPLC and quantify impurities (e.g., hydrolysis byproducts) .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C. Use LC-MS to identify degradation pathways (e.g., piperazine ring oxidation) .

Q. What computational and experimental approaches are used to elucidate its bioactivity mechanisms?

Methodological Answer:

  • Molecular Docking : Model interactions with target receptors (e.g., GPCRs) using AutoDock Vina and PyMOL. Validate with mutagenesis studies .
  • In Vitro Assays : Test kinase inhibition (IC₅₀) via fluorescence polarization or ATPase activity assays. Pair with SPR to measure binding kinetics .

Q. How should contradictory data in solubility or bioactivity studies be addressed?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed buffer ionic strength, temperature).
  • Meta-Analysis : Compare datasets using ANOVA to identify outliers or confounding variables (e.g., solvent lot variations) .
  • Cross-Validation : Confirm solubility via nephelometry (turbidity) and UV-Vis spectrophotometry to resolve discrepancies between reported values .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers.
  • Asymmetric Catalysis : Optimize reaction conditions (e.g., chiral ligands, low-temperature catalysis) to minimize racemization .

Q. How can researchers validate the compound’s role in modulating cellular pathways?

Methodological Answer:

  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., apoptosis regulators).
  • Western Blotting : Quantify protein expression (e.g., phosphorylated ERK, Akt) to confirm pathway activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride

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